(4-(9H-Carbazol-9-yl)phenyl)boronic acid chemical properties
(4-(9H-Carbazol-9-yl)phenyl)boronic acid chemical properties
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7) is a critical bifunctional intermediate bridging the fields of optoelectronics and medicinal chemistry.[1] Structurally, it consists of a hole-transporting carbazole moiety linked to a reactive phenylboronic acid group.[1][2] This unique architecture makes it a primary "building block" for synthesizing Host Materials in Organic Light Emitting Diodes (OLEDs), specifically derivatives of CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).[1]
In drug discovery, this compound serves as a robust reagent for introducing the carbazole scaffold—a pharmacophore known for anti-inflammatory, anti-tumor, and psychotropic activity—into biaryl drug candidates via Suzuki-Miyaura cross-coupling.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
This section consolidates the core physical data required for experimental design. The high melting point indicates strong intermolecular
Datasheet: (4-(9H-Carbazol-9-yl)phenyl)boronic Acid[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 419536-33-7 |
| IUPAC Name | [4-(9H-carbazol-9-yl)phenyl]boronic acid |
| Molecular Formula | C₁₈H₁₄BNO₂ |
| Molecular Weight | 287.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 264–266 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, THF; Insoluble in water, hexanes |
| Fluorescence | Emission |
| Purity Standard | |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Routes & Production
High-purity synthesis is non-negotiable for optoelectronic applications, where trace metal impurities can quench fluorescence.[1] The industrial standard involves a cryogenic lithiation-borylation sequence.[1]
Mechanistic Insight
Direct borylation of N-phenylcarbazole is possible but often yields mixtures.[1] The preferred route utilizes 9-(4-bromophenyl)-9H-carbazole as the precursor.[1] The use of n-Butyllithium (n-BuLi) at -78°C effects a Lithium-Halogen exchange.[1] The resulting organolithium species is a "hard" nucleophile that attacks the "hard" electrophile (Triisopropyl borate), ensuring high regioselectivity.
Detailed Protocol: Lithiation-Borylation Route
-
Preparation : Charge a flame-dried 3-neck flask with 9-(4-bromophenyl)-9H-carbazole (1.0 eq) and anhydrous THF (0.2 M concentration). Purge with Argon.
-
Lithiation : Cool the solution to -78°C (Dry ice/Acetone bath). Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise over 30 minutes.
-
Critical Checkpoint: Maintain temperature below -70°C to prevent side reactions with the carbazole backbone.[1] Stir for 1 hour.
-
-
Borylation : Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly.[1] The solution may become viscous.
-
Hydrolysis : Allow the mixture to warm to Room Temperature (RT) overnight. Quench with 2M HCl (aq) to hydrolyze the boronate ester to the free acid.
-
Purification : Extract with Ethyl Acetate. Wash organic layer with brine.[1] Recrystallize from Ethanol/Hexane to remove de-borylated byproducts.[1]
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis flow from brominated precursor to high-purity boronic acid.[1]
Reactivity Profile: The Suzuki-Miyaura Coupling[1][2][10][11]
For researchers, the primary utility of this compound is its role as a nucleophile in Pd-catalyzed cross-coupling.[1] The carbazole nitrogen lone pair participates in the aromatic system, making the phenyl ring electron-rich, which can influence the transmetallation rate.
Optimization for Drug Discovery & Materials
-
Catalyst: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered substrates common in OLED host synthesis.[1]
-
Base: Weak bases (
) are standard, but stronger bases ( ) are required if the coupling partner is electron-rich (e.g., chloropyrimidines in kinase inhibitor synthesis).[1] -
Solvent: Dioxane/Water (4:[1]1) is the "Gold Standard" to ensure solubility of the boronic acid species.
Mechanism of Action
The boronic acid must first be activated by a base to form a boronate "ate" complex.[8] This anionic species is more nucleophilic and undergoes transmetallation with the Palladium(II) intermediate.
Catalytic Cycle Diagram[9]
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical base activation step for the boronic acid.[1]
Applications in Research & Industry
A. OLED Materials (Host & Hole Transport)
This boronic acid is the "left hand" of the famous CBP molecule.
-
Reaction: Coupling 4-(9H-carbazol-9-yl)phenyl)boronic acid with 9-(4-bromophenyl)carbazole yields 4,4'-Bis(9-carbazolyl)-1,1'-biphenyl (CBP).[1]
-
Function: The carbazole moiety provides high triplet energy (
eV), essential for hosting blue phosphorescent dopants without reverse energy transfer.
B. Medicinal Chemistry (Biaryl Scaffolds)
In drug development, the carbazole unit mimics the indole core found in biological alkaloids.
-
Target Class: Kinase inhibitors and DNA-intercalating agents.[1]
-
Workflow: The boronic acid allows for the modular attachment of the carbazole unit to heterocyclic halides (e.g., pyridines, pyrimidines) late in the synthetic sequence (Late-Stage Functionalization), facilitating Structure-Activity Relationship (SAR) studies.
Handling & Stability Protocols
-
Dehydration: Boronic acids exist in equilibrium with their trimeric anhydride (boroxine).[1][8] This is reversible. If precise stoichiometry is required, check the water content or use an excess (1.1–1.5 eq).
-
Protodeboronation: In the presence of strong acids or under prolonged heating in protic solvents, the C-B bond can cleave, yielding the non-functionalized N-phenylcarbazole. Recommendation: Avoid acidic workups; keep pH > 7 during extraction.[1]
-
TLC Monitoring: The boronic acid is highly polar and will streak on silica. Use a solvent system with 1% Acetic Acid or switch to reverse-phase TLC for accurate monitoring.[1]
References
-
Sigma-Aldrich. (n.d.).[1] (4-(9H-Carbazol-9-yl)phenyl)boronic acid Product Specification. Retrieved from [1]
-
ChemicalBook. (2025).[1][4] Synthesis Protocol and Properties for CAS 419536-33-7. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs. PubMed Central.[1] Retrieved from [1]
-
Royal Society of Chemistry. (2013).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1] Retrieved from [1]
-
TCI Chemicals. (n.d.).[1] Safety Data Sheet: 4-(9H-Carbazol-9-yl)phenylboronic Acid. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. americanelements.com [americanelements.com]
- 4. 4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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